molecular formula C14H14ClN3O3 B12495370 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one

Cat. No.: B12495370
M. Wt: 307.73 g/mol
InChI Key: GBAZBXMVSJVROM-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 6-chloroquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of tumor cells.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell cycle regulation and DNA replication, leading to the inhibition of tumor cell proliferation. The molecular pathways involved include the inhibition of cyclin-dependent kinases (Cdks) and DNA-dependent protein kinase (DNA-PK) .

Comparison with Similar Compounds

Uniqueness: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

6-chloro-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one

InChI

InChI=1S/C14H14ClN3O3/c15-10-1-2-12-11(7-10)14(20)18(9-16-12)8-13(19)17-3-5-21-6-4-17/h1-2,7,9H,3-6,8H2

InChI Key

GBAZBXMVSJVROM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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